

4-Chloro-2-methoxyaniline hydrochloride

physical properties

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Compound of Interest

Compound Name: 4-Chloro-2-methoxyaniline
hydrochloride

Cat. No.: B1420520

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An In-Depth Technical Guide to the Physical Properties of **4-Chloro-2-methoxyaniline Hydrochloride**

Introduction

4-Chloro-2-methoxyaniline and its hydrochloride salt are pivotal intermediates in the field of medicinal chemistry and drug development. Notably, this compound serves as a crucial building block for the synthesis of advanced pharmaceutical agents, including CXCR2 antagonists and certain CD4-gp120 binding inhibitors[1][2][3]. For researchers and scientists in drug development, a thorough understanding of the physical properties of the hydrochloride salt is not merely academic; it is a fundamental prerequisite for successful reaction design, purification, formulation, and quality control.

This guide provides a comprehensive technical overview of the core physical and chemical characteristics of **4-Chloro-2-methoxyaniline hydrochloride**. Moving beyond a simple data sheet, this document offers insights into the practical implications of these properties, outlines standard methodologies for their verification, and emphasizes the safety protocols essential for handling this compound. The information is structured to support the logical workflow of a research scientist, from initial identification to application in synthesis.

Chemical Identity and Structure

Clarity regarding the specific form of a chemical—free base versus its salt—is critical, as the properties can differ significantly. 4-Chloro-2-methoxyaniline is a primary amine, which is basic and can be readily protonated by hydrochloric acid to form the more stable and often more water-soluble hydrochloride salt.

Identifier	4-Chloro-2-methoxyaniline (Free Base)	4-Chloro-2-methoxyaniline Hydrochloride
IUPAC Name	4-chloro-2-methoxyaniline[4]	4-chloro-2-methoxyaniline;hydrochloride
Synonyms	4-Chloro-o-anisidine, 2-Amino-5-chloroanisole[2][4]	N/A
CAS Number	93-50-5[2][4]	861299-14-1[5][6]
Molecular Formula	C ₇ H ₈ ClNO[2][4]	C ₇ H ₈ ClNO·HCl (or C ₇ H ₉ Cl ₂ NO)[6]
Molecular Weight	157.60 g/mol [2][4]	194.1 g/mol [6]

The conversion of the free base to its hydrochloride salt is a standard practice in drug development. This is done to improve a compound's stability, handling characteristics, and, most importantly, its solubility in aqueous media, which is a key factor for both synthetic manipulations in polar solvents and for potential bioavailability studies.

Core Physical Properties

The physical state and behavior of **4-Chloro-2-methoxyaniline hydrochloride** dictate its handling, storage, and application.

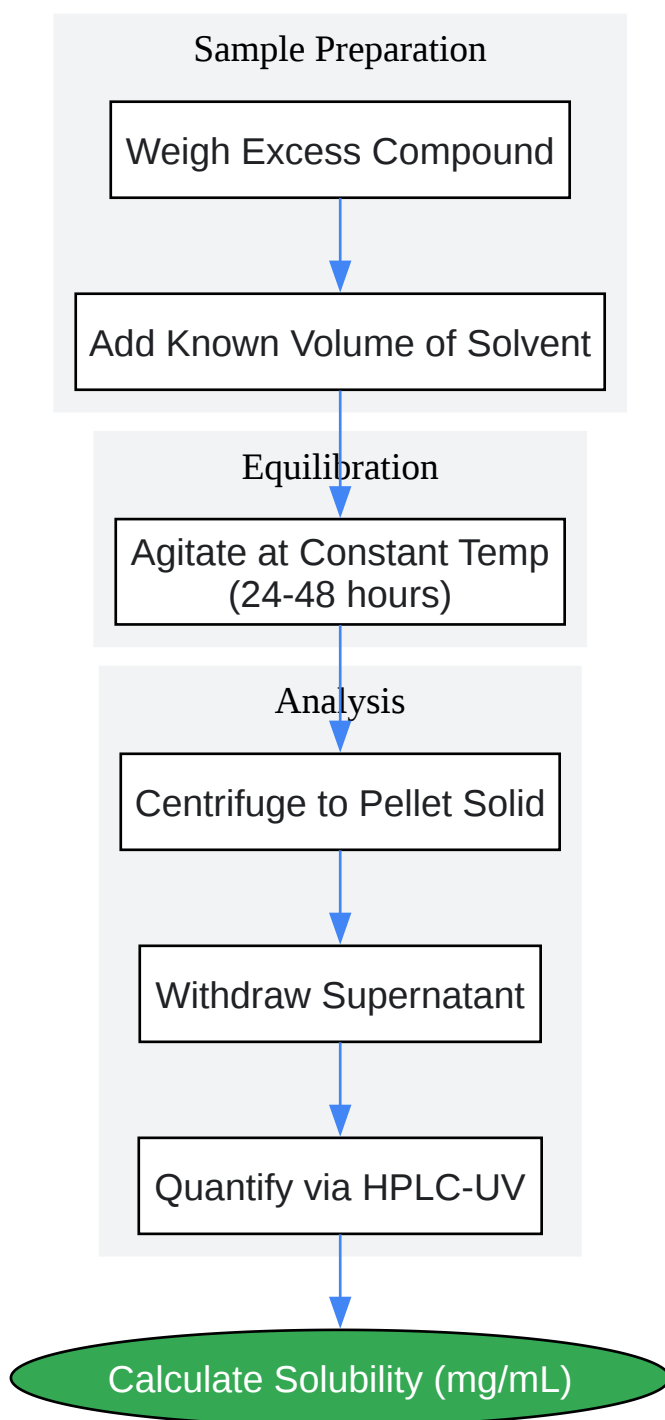
Property	Value	Form	Notes and Experimental Context
Appearance	Dark brown low melting solid[1][2]	Free Base	The color can be an indicator of purity; darker coloration may suggest the presence of oxidized impurities.
Melting Point	47-49°C[2] or 52°C[7]	Free Base	A sharp melting range is a primary indicator of high purity. The hydrochloride salt is expected to have a significantly higher melting point due to its ionic character.
Boiling Point	~260°C (estimate)[7]	Free Base	This is an estimated value. High-vacuum distillation would be required to prevent decomposition.
Solubility	Slightly soluble in Chloroform and Methanol[7]	Free Base	As a hydrochloride salt, solubility is expected to be significantly enhanced in polar protic solvents like water, ethanol, and methanol.
pKa	3.90 ± 0.10 (Predicted)[7]	Free Base	This value refers to the acidity of the conjugate acid (the anilinium ion). It indicates that the free base is a weak base.

Solubility Profile: A Critical Parameter

For drug development professionals, the solubility of a compound is paramount. The hydrochloride salt form is specifically utilized to enhance aqueous solubility. Determining this property accurately is a routine yet critical task.

This protocol provides a validated method for determining the equilibrium solubility of a compound.

- **Preparation:** Accurately weigh an excess of **4-Chloro-2-methoxyaniline hydrochloride** into separate vials for each solvent to be tested (e.g., deionized water, phosphate-buffered saline, ethanol).
- **Solvent Addition:** Add a precise volume of the selected solvent to each vial.
- **Equilibration:** Seal the vials and agitate them at a constant, controlled temperature (e.g., 25°C) for a period sufficient to reach equilibrium (typically 24-48 hours). The rationale for this extended time is to ensure the solution is fully saturated and the dissolution process has reached its thermodynamic endpoint.
- **Phase Separation:** Centrifuge the vials at high speed to pellet the excess, undissolved solid. This step is crucial to ensure that the sample taken for analysis is from a clear, saturated solution, free of any solid particles.
- **Quantification:** Carefully withdraw an aliquot of the clear supernatant. Dilute it with a suitable mobile phase and quantify the concentration using a validated analytical method, typically HPLC-UV.
- **Calculation:** Based on the measured concentration and the dilution factor, calculate the solubility in units such as mg/mL or µg/mL.



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Caption: Workflow for Thermodynamic Solubility Determination.

Spectroscopic Characterization

Spectroscopic analysis provides an unambiguous fingerprint of a molecule's structure. For a research scientist, interpreting these spectra is key to confirming the identity and purity of **4-Chloro-2-methoxyaniline hydrochloride**.

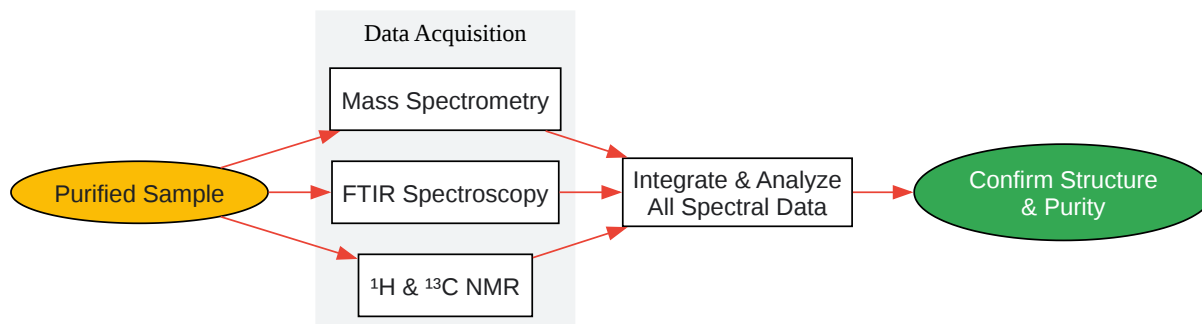
Nuclear Magnetic Resonance (NMR) Spectroscopy

- ^1H NMR: The proton NMR spectrum is the first line of inquiry for structural confirmation. For the free base in CDCl_3 , characteristic signals are observed: a singlet for the methoxy ($-\text{OCH}_3$) protons around 3.86 ppm, and signals in the aromatic region (approx. 6.65-6.78 ppm) for the three protons on the benzene ring[1]. The amine ($-\text{NH}_2$) protons would appear as a broad singlet. For the hydrochloride salt in a solvent like $\text{DMSO}-d_6$, the amine protons would be shifted downfield and appear as a broader peak ($-\text{NH}_3^+$), and the aromatic proton signals may also experience shifts due to the electronic effect of the protonated amine.
- ^{13}C NMR: The carbon NMR provides information on the carbon framework. One would expect to see seven distinct signals corresponding to the seven carbon atoms in the molecule, including the methoxy carbon and the six aromatic carbons.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in the molecule. Key vibrational bands for 4-Chloro-2-methoxyaniline would include:

- N-H Stretching: Medium to strong bands in the $3300\text{-}3500\text{ cm}^{-1}$ region for the primary amine. For the hydrochloride salt, these are replaced by broad $\text{N}^+\text{-H}$ stretching bands.
- C-H Stretching: Aromatic C-H stretches appear just above 3000 cm^{-1} , while the aliphatic C-H stretch of the methoxy group appears just below 3000 cm^{-1} .
- C-O Stretching: A strong band for the aromatic ether linkage is typically found in the $1200\text{-}1275\text{ cm}^{-1}$ region.
- C-Cl Stretching: A band in the fingerprint region, typically $600\text{-}800\text{ cm}^{-1}$, confirms the presence of the chlorine substituent.



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Caption: General Workflow for Spectroscopic Structure Elucidation.

Handling, Storage, and Safety

Proper handling and storage are non-negotiable for ensuring researcher safety and maintaining the integrity of the compound.

- Safety Precautions: 4-Chloro-2-methoxyaniline is classified as an irritant. The following GHS hazard statements apply:
 - H315: Causes skin irritation[7][8].
 - H319: Causes serious eye irritation[7][8].
 - H335: May cause respiratory irritation[7][8].
 - It is crucial to handle this chemical with appropriate Personal Protective Equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat[9]. All manipulations should be performed in a well-ventilated fume hood to avoid inhalation of dust or vapors[9].
- Storage Conditions: To ensure long-term stability and prevent degradation, the compound should be stored under the following conditions:

- Temperature: 2-8°C (refrigerated)[7].
- Atmosphere: Store under an inert atmosphere (e.g., Argon or Nitrogen)[7]. This prevents oxidation, which is common for aniline derivatives and can lead to discoloration and impurity formation.
- Light: Keep in a dark place, as the compound may be light-sensitive[7].

Conclusion

4-Chloro-2-methoxyaniline hydrochloride is a compound of significant interest to the pharmaceutical industry. Its physical properties—from its solid-state form and melting point to its solubility and spectroscopic signature—are defining characteristics that influence its every application. This guide has detailed these core properties, providing not just the data but also the scientific context and experimental rationale necessary for its effective and safe use in a research and development setting. By understanding and verifying these parameters, scientists can ensure the reliability of their synthetic outcomes and contribute to the advancement of drug discovery programs.

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